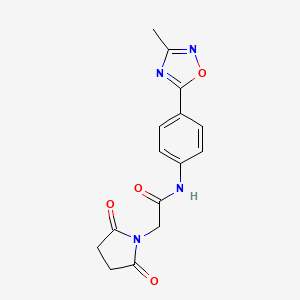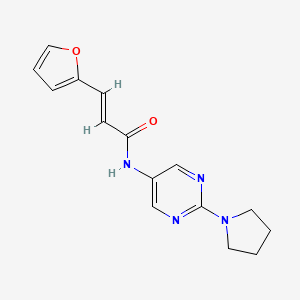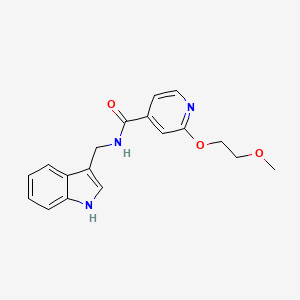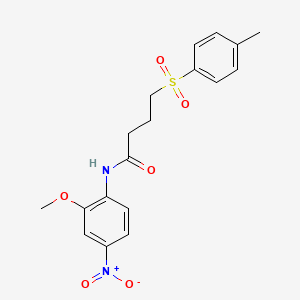![molecular formula C23H24BrN5OS B2487921 5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-53-6](/img/structure/B2487921.png)
5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex molecular structures, incorporating multiple heterocyclic components such as thiazolo, triazol, and piperazinyl groups. These structures often exhibit a wide range of biological and chemical activities, making them of interest in the fields of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex molecules like the specified compound often involves multi-step reactions, starting from simpler building blocks. For instance, the synthesis of related isothiazolopyridine derivatives as described by Karczmarzyk and Malinka (2008) involves steps that may include nucleophilic substitution, cyclization, and Mannich reactions (Karczmarzyk & Malinka, 2008). Such processes could be indicative of methods to synthesize the compound .
Molecular Structure Analysis
The detailed molecular structure of similar compounds provides insight into the spatial arrangement of atoms, the presence of hydrogen bonding, π-π interactions, and other structural features that influence chemical reactivity and physical properties. For example, the structural characterization of analgesic isothiazolopyridines provides insights into how molecular packing and intermolecular interactions can affect compound stability and function (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions at the piperazine or triazole rings. For instance, the synthesis of derivatives through modifications at these sites can lead to products with varied biological activities, as seen in the work on isothiazolopyridines (Malinka & Rutkowska, 1997). The compound's bromophenyl group might also undergo electrophilic aromatic substitution reactions, expanding its chemical versatility.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined by the molecular structure, as demonstrated by Gündoğdu et al. (2019), who analyzed triazolothiadiazoles' crystal structure using X-ray diffraction and DFT calculations (Gündoğdu et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are directly influenced by the compound's structural features. The presence of the bromophenyl and piperazine groups in the compound suggests potential for nucleophilic substitution reactions and interactions with biological targets, similar to the observed activities of isothiazolopyridine derivatives (Karczmarzyk & Malinka, 2008).
Applications De Recherche Scientifique
Potential Inhibition of Lipoxygenase
- Research Focus : Synthesized derivatives of this compound have shown potential as inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the metabolism of fatty acids. Specifically, compounds with 1-methylpiperazine and 1-ethylpiperazine exhibited notable inhibitory activities (Asghari et al., 2016).
Antimicrobial Activities
- Research Focus : Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. The studies demonstrate that these derivatives can exhibit good to moderate activities against various microorganisms (Bektaş et al., 2007).
Structural Characterization for Analgesic Properties
- Research Focus : The structural characterization of related isothiazolopyridines has been conducted to understand their potential as analgesics. The molecular structures and packing influenced by various interactions were analyzed to correlate with analgesic action (Karczmarzyk & Malinka, 2008).
Mechanism of Cyclisation in Related Compounds
- Research Focus : A study focusing on the mechanism of cyclisation of N-(1,2,4-triazol-3-yl)hydrazonyl bromides to form triazolotriazoles, which is relevant to the chemical behavior of this compound, has been conducted. This research provides insights into the chemical processes involving related structures (Hegarty et al., 1974).
Synthesis of Related Antimicrobial Agents
- Research Focus : The synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole was studied, displaying potent antimicrobial agents. This research contributes to the understanding of the synthesis and potential applications of similar triazole derivatives (Reddy et al., 2010).
Propriétés
IUPAC Name |
5-[(3-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-6-8-17(24)15-16)28-13-11-27(12-14-28)18-9-4-3-5-10-18/h3-10,15,20,30H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEUJCRVIDHDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

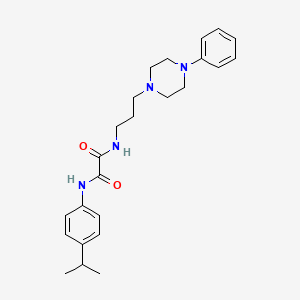
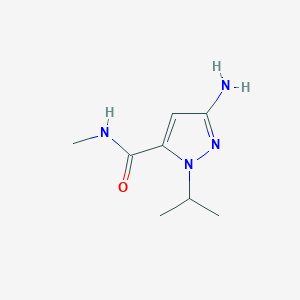
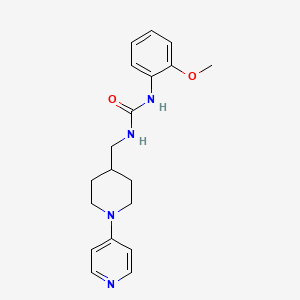
![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)
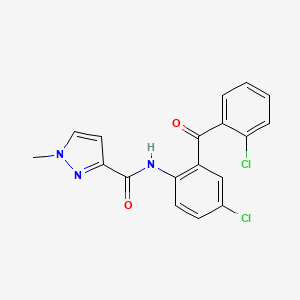
![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)
![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)
